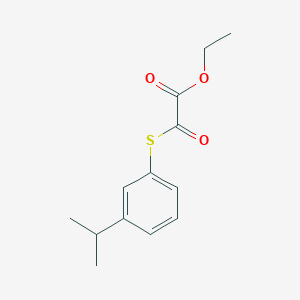

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate

Description

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate is an organic compound characterized by an ethyl oxoacetate backbone linked via a thioether group to a 3-isopropylphenyl substituent. Its molecular formula is C₁₃H₁₆O₃S, with a molecular weight of 276.33 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anticancer and antimicrobial agents. The thioether moiety and aromatic substitution pattern influence its reactivity and biological activity, making structural analogs of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 2-oxo-2-(3-propan-2-ylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-4-16-12(14)13(15)17-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVHLGIYXMBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-isopropylthiophenol in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, other esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate has shown potential in the development of pharmaceuticals. Its structural characteristics allow it to act as a scaffold for synthesizing biologically active compounds. The thioether group can enhance lipophilicity, which is beneficial for drug absorption and bioavailability.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, analogs have been tested against various bacterial strains, demonstrating efficacy against resistant strains of Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound's structure can yield potent antimicrobial agents suitable for treating infections caused by resistant bacteria .

Agrochemical Applications

The compound's thioether functionality is also of interest in agrochemicals. It can be utilized in the synthesis of pesticides and herbicides, where its lipophilic nature aids in the penetration of plant membranes.

Case Study: Pesticide Development

Research has shown that thioether-containing compounds can enhance the efficacy of existing pesticides by improving their uptake and retention in plant tissues. This compound has been explored as a lead compound for developing new agrochemicals with improved activity against pests while minimizing environmental impact .

Material Science

In material science, this compound is being investigated for its potential use in polymer chemistry. Its ability to participate in various chemical reactions makes it a candidate for creating functionalized polymers with desirable properties.

Case Study: Polymer Synthesis

Studies have demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in coatings and composites .

Mechanism of Action

The mechanism of action of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether and ketone groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Bulkier groups (e.g., isopropyl) may sterically hinder interactions with biological targets, affecting potency .

Functional Group Variations

Key Observations :

- Replacing the thioether with an amide group (e.g., Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) significantly enhances anticancer activity, likely due to improved hydrogen bonding with targets .

Ester Group Variations

Biological Activity

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate, with the CAS number 159783-10-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Specifications

| Property | Value |

|---|---|

| Molecular Formula | C13H15O3S |

| Molecular Weight | 253.33 g/mol |

| Appearance | Yellow liquid |

| Solubility | Soluble in organic solvents |

This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of biochemical pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to antiproliferative effects on certain cancer cell lines .

- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Therapeutic Implications

Due to its biological activities, this compound may have therapeutic applications in:

- Cancer Treatment : By inhibiting DHFR, it may be effective against various cancers, particularly those sensitive to folate metabolism disruption.

- Anti-inflammatory Applications : Similar compounds have been explored for anti-inflammatory effects, suggesting potential uses in treating inflammatory diseases.

Study 1: Inhibition of Dihydrofolate Reductase

A study investigated the inhibitory effects of this compound on DHFR. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting a dose-dependent response. This finding supports the potential use of this compound in cancer therapy where DHFR inhibition is beneficial .

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent. These findings align with previous research on structurally similar compounds that exhibit protective effects against oxidative damage .

Study 3: Cytotoxicity in Cancer Cell Lines

Research assessing the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values ranging from 30 to 70 µM. The compound exhibited selective toxicity towards breast and lung cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.